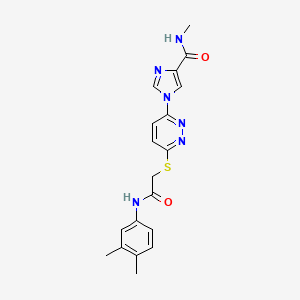

1-(6-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-N-methyl-1H-imidazole-4-carboxamide

Description

Properties

IUPAC Name |

1-[6-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]-N-methylimidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O2S/c1-12-4-5-14(8-13(12)2)22-17(26)10-28-18-7-6-16(23-24-18)25-9-15(21-11-25)19(27)20-3/h4-9,11H,10H2,1-3H3,(H,20,27)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGCPRGVTYXCAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)N3C=C(N=C3)C(=O)NC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-N-methyl-1H-imidazole-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 398.48 g/mol. The structure features a pyridazine moiety linked to an imidazole ring, which is known to contribute to various biological activities.

Anticancer Activity

Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives containing thiazole and imidazole rings have shown cytotoxic effects against various cancer cell lines. The presence of the N-methyl and carboxamide groups enhances the interaction with biological targets such as enzymes involved in cancer progression.

Table 1: Cytotoxicity of Related Compounds

| Compound Name | IC50 (µM) | Target Cell Line |

|---|---|---|

| Compound A | 5.0 | MCF-7 (Breast Cancer) |

| Compound B | 10.2 | HeLa (Cervical Cancer) |

| Compound C | 8.5 | A549 (Lung Cancer) |

Anticonvulsant Activity

The anticonvulsant potential of related compounds has been evaluated using picrotoxin-induced seizure models. The findings suggest that the thioether moiety in the compound enhances its efficacy against seizures.

Case Study:

In a study involving a series of thiazole derivatives, one compound exhibited an ED50 of 18.4 mg/kg, indicating significant anticonvulsant activity compared to standard drugs. The structural modifications involving methyl and phenyl substitutions were crucial for enhancing activity.

Anti-inflammatory Activity

The compound's ability to inhibit pro-inflammatory cytokines has been explored in various models. Similar compounds have demonstrated inhibition of IL-1β release, suggesting potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key observations include:

- Substituent Effects: Methyl groups on the phenyl ring significantly enhance cytotoxicity.

- Functional Groups: The presence of thioether and carboxamide groups appears essential for anticancer and anticonvulsant activities.

- Ring Systems: The imidazole and pyridazine rings contribute to binding affinity with biological targets.

Table 2: SAR Analysis

| Substituent | Effect on Activity |

|---|---|

| Methyl on Phenyl | Increased cytotoxicity |

| Thioether Group | Enhanced anticonvulsant effect |

| Carboxamide Group | Improved target interaction |

Comparison with Similar Compounds

Table 1: Structural and Molecular Data

Key Observations:

Substituent Variations :

- The target compound and the chloro-methylphenyl analog () share a pyridazine core but differ in phenyl ring substitution (3,4-dimethyl vs. 3-chloro-2-methyl) and carboxamide alkylation (N-methyl vs. N-ethyl). Chlorine and ethyl groups may enhance lipophilicity and metabolic stability compared to methyl groups .

- The pyrimidine-based analog () replaces pyridazine with pyrimidine and introduces a fluorophenyl-thiazole moiety, likely altering binding affinity to target proteins.

- The thiophene-containing compound () lacks the acetamide linkage, instead incorporating a triazole-carboxamide, which may reduce conformational flexibility.

Molecular Weight and Complexity :

- The target compound (422.5 g/mol) is heavier than the trifluoromethoxy analog (363.29 g/mol, ), primarily due to its larger phenylacetamide group. Higher molecular weight may influence solubility and bioavailability.

Implications of Structural Differences

Table 2: Hypothetical Property and Activity Trends

- Lumping Strategy Relevance : Compounds with pyridazine/heterocyclic cores and arylacetamide groups (e.g., , target compound) may exhibit similar reactivity or degradation pathways, supporting their grouping in computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.